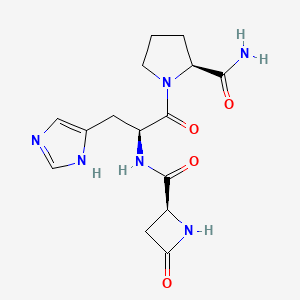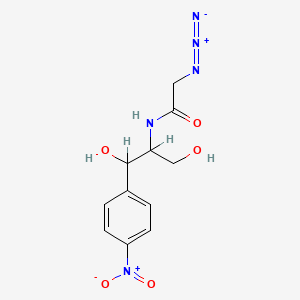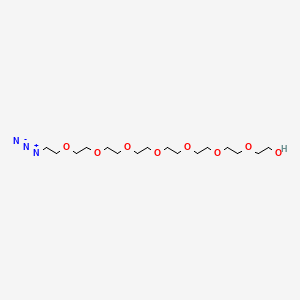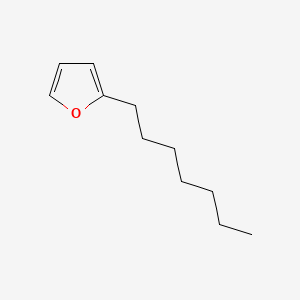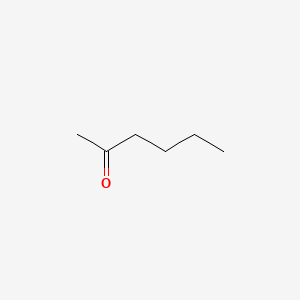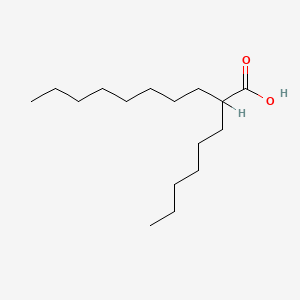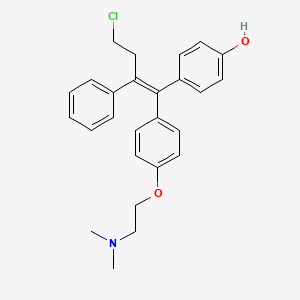
4-Hydroxytoremifene
Overview
Description
4-Hydroxytoremifene is an organic compound that belongs to the class of stilbenes . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Synthesis Analysis
The synthesis of 4-Hydroxytoremifene involves a highly stereoselective process via the McMurry reaction . This process has been used to produce (Z)-4-Hydroxytamoxifen and (Z)-4-Hydroxytoremifene . A series of pyrimidine derivatives containing the 4-hydroxypiperidine group were also designed and synthesized .
Molecular Structure Analysis
The molecular structure of 4-Hydroxytoremifene consists of a 1,2-diphenylethylene moiety . The molecular formula of 4-Hydroxytoremifene is C26H28ClNO2 .
Scientific Research Applications
Anticancer Activity Evaluation
4-Hydroxytoremifene has shown potential as an anticancer agent. It has been tested for inhibitory effects against CYP2J2-catalyzed astemizole O-demethylation activity, which is relevant in cancer research due to the role of CYP2J2 in drug metabolism .
Estrogen Receptor Binding
This compound binds to estrogen receptors (ER) with higher affinity than its parent compound, toremifene, and inhibits the growth of MCF-7 breast cancer cells at lower concentrations . This suggests its potential use in breast cancer treatment.
Pharmacokinetics in Cancer Therapy
Studies have investigated the plasma concentrations of 4-Hydroxytoremifene at high doses of toremifene, indicating its metabolic and kinetic patterns which are important for optimizing cancer therapy .
Transdermal Delivery in Cancer Treatment
Research has explored the therapeutic advantage of local (transdermal) administration of toremifene, which is relevant for 4-Hydroxytoremifene as it is a metabolite of toremifene .
Genotoxicity Comparison
There is interest in the genotoxicity levels of toremifene compared to tamoxifen, as lower genotoxicity could imply a safer profile for long-term use in cancer prevention and treatment .
6. Selective Estrogen Receptor Modulator (SERM) Comparison Comparative studies have been conducted between toremifene and other SERMs like tamoxifen in breast cancer patients, which is significant for understanding the safety and efficacy profile of 4-Hydroxytoremifene .
Safety and Hazards
In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the victim is not breathing, artificial respiration should be given and a doctor should be consulted immediately . Skin contact with 4-Hydroxytoremifene should be avoided and contaminated clothing should be removed immediately .
Mechanism of Action
Target of Action
4-Hydroxytoremifene primarily targets Estrogen Receptors (ER) . These receptors play a crucial role in the regulation of reproductive and sexual development, and are involved in various cellular processes such as growth, differentiation, and performance .
Mode of Action
4-Hydroxytoremifene binds to ER with a higher affinity than toremifene . This binding inhibits the growth of MCF-7 cells, a breast cancer cell line . It exerts an antiestrogenic effect, which is weaker than that of toremifene .
Biochemical Pathways
The biochemical pathways affected by 4-Hydroxytoremifene primarily involve the estrogen signaling pathway. By binding to ER, 4-Hydroxytoremifene can inhibit the growth of estrogen receptor-positive cells, such as MCF-7 breast cancer cells . The compound’s antiestrogenic actions are also observed in mouse and rat uterus at high doses .
Pharmacokinetics
It is known that toremifene, the parent compound of 4-hydroxytoremifene, is metabolized to 4-hydroxytoremifene . The metabolite is detectable in plasma only at high doses of toremifene .
Result of Action
The molecular and cellular effects of 4-Hydroxytoremifene’s action primarily involve the inhibition of cell growth. By binding to ER with a higher affinity, 4-Hydroxytoremifene inhibits the growth of MCF-7 cells at concentrations lower than those of toremifene . Its intrinsic estrogenic effect is weaker than that of toremifene .
Action Environment
It is known that the compound’s antiestrogenic actions are observed in mouse and rat uterus at high doses , suggesting that the compound’s action may be influenced by the physiological environment
properties
IUPAC Name |
4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUCUUXSMIJSEB-QPLCGJKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301043030 | |
| Record name | 4-Hydroxytoremifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxytoremifene | |
CAS RN |
110503-62-3 | |
| Record name | 4-Hydroxytoremifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110503-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxytoremifene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110503623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxytoremifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYTOREMIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTW99894I6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






